molecular formula C13H21NO B13049544 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Cat. No.: B13049544
M. Wt: 207.31 g/mol
InChI Key: UEUNZLPXPGHDJN-UHFFFAOYSA-N
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Description

1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol It is characterized by the presence of an amino group, a hydroxyl group, and a tert-butylphenyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL typically involves the reaction of 3-tert-butylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-tert-butylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

    Solvents: Anhydrous ether, tetrahydrofuran (THF), methanol

Major Products Formed

Scientific Research Applications

1-Amino-1-(3-tert-butylphenyl)propan-2-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-tert-butylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The tert-butylphenyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-1-(3-tert-butylphenyl)propan-2-OL is unique due to the presence of the tert-butylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-amino-1-(3-tert-butylphenyl)propan-2-ol

InChI

InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3

InChI Key

UEUNZLPXPGHDJN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O

Origin of Product

United States

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